1h-Perfluoroheptane

Description

Contextual Significance within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are defined as a group of persistent organic substances characterized by a carbon chain where hydrogen atoms are entirely or partially replaced by fluorine atoms kemi.se. Perfluoroalkyl substances possess a fully fluorinated carbon chain, while polyfluoroalkyl substances feature a partially fluorinated carbon chain kemi.se. 1H-Perfluoroheptane, with the molecular formula C₇HF₁₅, is classified as a partially fluorinated alkane chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.com. It retains a single hydrogen atom, meaning fifteen of the sixteen hydrogen atoms in a heptane (B126788) molecule have been substituted by fluorine . This structural characteristic places it within the broader category of polyfluoroalkyl substances, and more specifically, within the subclass of semifluorinated alkanes (SFAs) nih.govdiva-portal.org.

The inherent strength of the carbon-fluorine (C-F) bond confers exceptional stability, chemical inertness, and resistance to degradation upon PFAS rsc.org. While perfluoroalkyl substances are known for their extreme persistence, partially fluorinated compounds like 1H-Perfluoroheptane also exhibit significant stability, though the presence of the hydrogen atom can influence their reactivity and potential degradation pathways nih.govservice.gov.uk. Research into PFAS encompasses understanding their environmental fate, developing sensitive detection and analytical methods, and exploring safer alternatives rsc.org. 1H-Perfluoroheptane is relevant to this research landscape due to its structural relationship to other PFAS and its potential to be used as an analytical standard or in studies investigating the behavior of fluorinated compounds in various matrices . The Organisation for Economic Co-operation and Development (OECD) defines PFAS as substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom, a criterion met by 1H-Perfluoroheptane due to its perfluorinated chain europa.eu.

Distinctive Structural Features and Research Implications of 1H-Perfluoroheptane

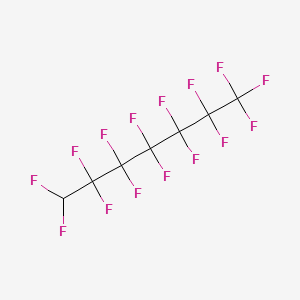

1H-Perfluoroheptane (CAS: 27213-61-2) is characterized by a linear seven-carbon (C7) backbone where all but one hydrogen atom are replaced by fluorine atoms chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.com. Its molecular formula is C₇HF₁₅, and it has a molecular weight of approximately 370.06 g/mol chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.comapolloscientific.co.uk. The presence of a single hydrogen atom, typically located at one of the terminal carbon atoms, distinguishes it from its fully fluorinated counterpart, perfluoroheptane (B1218580) (C₇F₁₆) . This structural nuance significantly influences its physicochemical properties and opens avenues for distinct research applications.

The research implications stemming from 1H-Perfluoroheptane's structure are multifaceted:

Chemical Inertness and Solvent Properties: Its high degree of fluorination imparts significant chemical inertness, making it an effective solvent for highly reactive species. This property is particularly valuable in synthesizing other perfluorinated compounds or conducting reactions that require non-reactive conditions .

Biomedical Applications: 1H-Perfluoroheptane exhibits high gas solubility, notably for oxygen, and low surface tension. These characteristics, combined with its reported biocompatibility, make it a candidate for applications such as artificial blood substitutes and cell culture media nih.gov. Research has demonstrated its capacity to efficiently carry oxygen without eliciting adverse biological reactions .

Drug Delivery and Medical Imaging: Its unique properties, including low toxicity and high density, suggest potential utility in drug delivery systems, aiding the bioavailability of poorly soluble drugs, and as contrast agents in medical imaging techniques .

Materials Science and Industry: The compound's thermal stability and excellent thermal conductivity position it for use in Phase Change Materials (PCMs) for thermal energy storage and as dielectric fluids in electronic cooling systems, enhancing device performance and longevity .

Analytical Chemistry: 1H-Perfluoroheptane serves as a valuable analytical standard . Furthermore, its well-defined Nuclear Magnetic Resonance (NMR) signals make it a useful internal standard in NMR studies for quantitative analysis vulcanchem.com.

The synthesis of 1H-Perfluoroheptane is typically achieved through methods such as telomerization or electrochemical fluorination (ECF) of heptane or related hydrocarbons evitachem.comnumberanalytics.comnumberanalytics.comacademie-sciences.fr. Direct fluorination using elemental fluorine is another route, though it requires stringent control due to the reaction's exothermic nature . For reproducible experimental outcomes, achieving high purity levels, often exceeding 99% by Gas Chromatography-Mass Spectrometry (GC-MS), is critical, necessitating the quantification of potential contaminants like residual fluorotelomer alcohols .

Historical Development and Current Research Trajectories of Partially Fluorinated Alkanes

The field of organofluorine chemistry has a rich history, with the pioneering work on fluorine compounds dating back to the early 19th century and industrial production commencing in the late 19th and early 20th centuries numberanalytics.comlew.ro. The initial impetus for developing fluorinated alkanes was the demand for more stable and inert materials for various industrial applications numberanalytics.com. Semifluorinated alkanes (SFAs), a class to which 1H-Perfluoroheptane belongs, were first reported in 1962, but their broader potential was not fully realized until later decades nih.gov. Over time, advancements in synthesis techniques and a deeper understanding of fluorine's influence on molecular properties have expanded the utility of these compounds across diverse scientific and technological domains numberanalytics.com.

Current research trajectories involving partially fluorinated alkanes are significantly shaped by the broader discourse surrounding PFAS. The global concern over the environmental persistence, ubiquitous distribution, and potential bioaccumulation of PFAS has spurred intensive research into their detection, environmental fate, remediation strategies, and the development of safer, more sustainable alternatives rsc.org. Partially fluorinated compounds, including SFAs, are integral to this research, offering insights into the behavior of fluorinated molecules in environmental systems nih.govdiva-portal.orgnih.gov.

In the biomedical sector, there is a resurgence of interest in SFAs for applications such as oxygen carriers in blood substitutes, drug delivery systems, and specialized medical treatments nih.govdiva-portal.org. Concurrently, their unique properties continue to be explored for advanced materials, surface modification, and applications within the electronics industry numberanalytics.com. Furthermore, ongoing efforts are focused on refining synthesis methodologies to achieve greater selectivity and environmental sustainability in the production of fluorinated compounds numberanalytics.comnumberanalytics.com. Understanding the environmental transformation and fate of these partially fluorinated molecules remains a critical area of ongoing investigation nih.govservice.gov.uk.

Data Tables

To illustrate the properties and applications of 1H-Perfluoroheptane, the following data tables have been compiled from available research findings:

Table 1: Key Physical and Chemical Properties of 1H-Perfluoroheptane

| Property | Value | Source(s) |

| Molecular Formula | C₇HF₁₅ | chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.com |

| Molecular Weight | 370.06 g/mol | chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.comapolloscientific.co.uk |

| CAS Number | 27213-61-2 | chemicalbook.comnih.govnist.govchemsrc.com |

| Boiling Point | 96-97 °C | chemicalbook.comchemsrc.comsynquestlabs.comapolloscientific.co.uk |

| Density | 1.725 g/cm³ | chemicalbook.comchemsrc.comsynquestlabs.comapolloscientific.co.uk |

| Refractive Index | 1.269 | chemicalbook.comsynquestlabs.comapolloscientific.co.uk |

| Chemical Inertness | High | |

| Thermal Stability | High | |

| Gas Solubility (e.g., O₂) | High | nih.gov |

Table 2: Common Synthesis Methods for 1H-Perfluoroheptane

| Method | Description | Notes |

| Electrochemical Fluorination (ECF) | Electrolysis of heptane in anhydrous hydrogen fluoride (B91410) (HF) numberanalytics.comnumberanalytics.comacademie-sciences.fr | Industrial method; can produce complex mixtures academie-sciences.fr. |

| Direct Fluorination | Reaction of heptane with elemental fluorine (F₂) under controlled conditions evitachem.comnumberanalytics.comnumberanalytics.com | Highly exothermic; requires careful management to prevent explosions . |

| Telomerization | A method involving the addition of a perfluoroalkyl iodide to an alkene nih.gov | Often used for producing fluorinated telomers. |

Table 3: Applications of 1H-Perfluoroheptane in Research and Industry

| Application Area | Specific Uses | Key Properties Utilized |

| Chemistry | Solvent for reactive species; Synthesis of perfluorinated compounds | Inertness, high thermal stability |

| Biology | Artificial blood substitutes; Cell culture media | Biocompatibility, high gas solubility |

| Medicine | Drug delivery systems; Contrast agents in medical imaging | Low toxicity, density, gas solubility |

| Industry | Dielectric fluids (electronics); Cooling agents | Thermal stability, thermal conductivity, insulating properties |

| Analytical | Analytical standards; Internal standard for NMR studies | Defined spectral signals, inertness |

Table 4: Comparison of 1H-Perfluoroheptane with Perfluoroheptane

| Feature | 1H-Perfluoroheptane | Perfluoroheptane | Source(s) |

| Molecular Formula | C₇HF₁₅ | C₇F₁₆ | chemicalbook.comnih.govnist.govchemsrc.comsynquestlabs.com |

| Fluorination Level | Partially fluorinated | Fully fluorinated | kemi.senumberanalytics.com |

| Key Structural Trait | Retains one hydrogen atom | All hydrogen atoms replaced by fluorine | |

| Molecular Weight | 370.06 g/mol | 355.6 g/mol | |

| Density | 1.725 g/cm³ | 1.63 g/cm³ | |

| Boiling Point | 96-97 °C | ~47 °C | chemicalbook.comchemsrc.comsynquestlabs.comapolloscientific.co.uk |

Compound Name List

1H-Perfluoroheptane (C₇HF₁₅)

Perfluoroheptane (C₇F₁₆)

Perfluoro-1-heptene (C₇F₁₄)

1H-Perfluorohexane (C₆HF₁₃)

1H,6H-Perfluorohexane (C₆H₂F₁₂)

Perfluorocarbons (PFCs)

Semifluorinated Alkanes (SFAs)

Per- and Polyfluoroalkyl Substances (PFAS)

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVXKDQRIQMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CF2H, C7HF15 | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871634 | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-83-7, 27213-61-2 | |

| Record name | NSC 137876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pentadecafluoroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Perfluoroheptane and Its Derivatives

Controlled Fluorination Techniques for 1H-Perfluoroheptane Synthesis

The synthesis of perfluorinated compounds, including 1H-perfluoroheptane, often relies on methods that can selectively replace hydrogen atoms with fluorine or build the fluorinated chain from smaller fluorinated precursors.

Direct Fluorination Pathways and Reaction Control Strategies

Direct fluorination, typically involving elemental fluorine (F₂), is a potent method for achieving high degrees of fluorination. However, the extreme reactivity of F₂ necessitates stringent control to prevent uncontrolled reactions, fragmentation, and over-fluorination, which can lead to unwanted byproducts. Strategies to manage this include:

Dilution of Fluorine: Using fluorine diluted with inert gases like nitrogen or helium significantly moderates the reaction rate and reduces the risk of explosion.

Low-Temperature Reactions: Conducting reactions at cryogenic temperatures helps to control the exothermicity and improve selectivity.

Use of Fluorinating Agents: Employing milder fluorinating agents such as cobalt trifluoride (CoF₃) or other metal fluorides can offer better control over the fluorination process, though often requiring higher temperatures or longer reaction times. For example, the reaction of heptane (B126788) with CoF₃ can yield perfluoroheptane (B1218580), with the cobalt fluoride (B91410) being regenerated by elemental fluorine wikipedia.org.

Electrochemical Fluorination for Industrial and Laboratory Production

Electrochemical fluorination (ECF), notably the Simons process, is a widely adopted industrial method for producing perfluorinated compounds fluorine1.rugoogle.comwa.govresearchgate.netgoogle.comevitachem.com. This process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (AHF).

Mechanism: In the Simons process, the organic substrate is subjected to electrolysis in AHF, typically using nickel anodes and cathodes. The process replaces hydrogen atoms with fluorine atoms, saturates double and triple bonds, and can lead to carbon skeleton fragmentation. Functional groups like carbonyls and sulfonyls can often be retained fluorine1.ru.

Industrial Application: For producing perfluoroheptane, the ECF of heptane or its derivatives in AHF is employed fluoromart.com. The process is characterized by its ability to achieve high levels of fluorination, though it can also lead to a mixture of linear and branched isomers, as well as fragmentation products. The electrolytic cell design and operating parameters, such as voltage, current density, and temperature, are critical for optimizing product yield and selectivity google.comresearchgate.netgoogle.com.

Functionalization and Derivatization Strategies of 1H-Perfluoroheptane

Once a perfluoroalkyl chain is established, various methods can be used to introduce specific functionalities or to create derivatives.

Arylation Reactions of 1H-Perfluoroalkanes

The introduction of aryl groups onto perfluoroalkane chains is a significant transformation, often catalyzed by transition metals. Copper-catalyzed reactions have emerged as a key strategy for this purpose.

Copper-Catalyzed Arylation: Methods have been developed for the copper-catalyzed arylation of 1H-perfluoroalkanes using aryl iodides. These reactions typically employ a base, such as TMP₂Zn, and a catalyst system, often CuCl with a ligand like 1,10-phenanthroline, in a polar aprotic solvent like DMPU marquette.edunih.gov. This approach allows for the direct coupling of the perfluoroalkyl chain with aromatic systems.

Fluorous Tagging: In some arylation strategies, perfluoroalkyl groups are used as "fluorous tags" to facilitate product separation. For instance, aryl perfluorooctylsulfonates can be coupled with aryl boronic acids using palladium catalysis, with the fluorous tag aiding in purification via fluorous solid-phase extraction nih.gov.

Table 2.1: Copper-Catalyzed Arylation of 1H-Perfluoroalkanes

| Catalyst System | Base | Solvent | Aryl Source | Perfluoroalkane Source | Reaction Conditions | Yield (Typical) | Reference |

| CuCl / 1,10-phenanthroline | TMP₂Zn | DMPU | Aryl Iodides | 1H-Perfluoroalkanes | 90 °C | High | marquette.edunih.gov |

| Copper powder / 2,2'-bipyridine | N/A | DMSO | Aryl Iodides | Fluoroalkyl iodides | 120 °C, 36 h | Good | liv.ac.uk |

| Copper-mediated coupling | N/A | N/A | Aryl Iodides | Perfluoroalkyl iodides | N/A | Good | dtic.mil |

Hydrodehalogenation of Fluoroalkyl Halides to 1H-Perfluoroalkanes

To obtain compounds with a terminal hydrogen atom, such as 1H-perfluoroheptane (C₇F₁₅H), hydrodehalogenation of corresponding perfluoroalkyl halides (e.g., C₇F₁₅I or C₇F₁₅Br) is a direct route.

Reducing Agents: This transformation typically involves the reduction of the carbon-halogen bond. Various reducing agents and conditions have been employed, including catalytic hydrogenation, metal hydrides, or systems involving alkali metals or activated metals.

Mild Conditions: Research has focused on developing milder hydrodehalogenation methods. For instance, reactions in DMF with K₃PO₄·3H₂O have shown efficient conversion of perfluoroalkyl halides to their corresponding hydrogenolysis products cas.cn. The order of reactivity for perfluoroalkyl halides in these reactions is generally I > Br > Cl jst.go.jpresearchgate.net.

Table 2.2: Hydrodehalogenation of Perfluoroalkyl Halides

| Perfluoroalkyl Halide | Reducing System / Conditions | Product (1H-Perfluoroalkane) | Yield | Reference |

| C₇F₁₅Br, C₇F₁₅I | K₃PO₄·3H₂O in DMF, 80 °C | C₇F₁₅H | High | cas.cn |

| Perfluoroalkyl iodides | Na₂S₂O₄ in DMF, 40-120 °C (in presence of Lewis bases) | Perfluoroalkanes | High | fluorine1.ru |

| Perfluoroalkyl iodides | Zn in polar solvent | Perfluoroalkanes | Good | googleapis.com |

Synthesis of 1H,1H-Perfluoroalkanols and Related Fluoroalcohols

Perfluoroalkanols, such as those with a terminal -CH₂OH group attached to a perfluoroalkyl chain (e.g., C₇F₁₅CH₂OH), are synthesized through several pathways, often involving the reduction of perfluoroalkyl carboxylic acid derivatives.

Reduction of Perfluoroesters/Acids: Perfluoroalkyl carboxylic acids or their esters can be reduced to the corresponding perfluoroalkanols. Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. For example, perfluoroheptanoic acid or its ester could be reduced to 1H,1H-perfluoroheptanol (C₇F₁₅CH₂OH).

Telomerization: The telomerization process, which involves the reaction of perfluoroalkyl iodides with tetrafluoroethylene (B6358150) (TFE), followed by further reactions like the insertion of ethylene (B1197577) and subsequent functionalization, is a key route to fluorotelomer alcohols researchgate.netnih.govtaylorandfrancis.comwikipedia.orgdiva-portal.org. For instance, a perfluoroheptyl iodide could be a starting point in a telomerization chain to eventually yield a perfluoroheptanol derivative.

Table 2.3: Synthesis of Perfluoroalkanols

| Starting Material | Reagent/Method | Product Type | Reference |

| Perfluoroheptanoic Acid/Ester | Reduction (e.g., LiAlH₄, Boranes) | 1H,1H-Perfluoroheptanol (C₇F₁₅CH₂OH) | researchgate.netresearchgate.netgoogleapis.com |

| Perfluoroalkyl Iodides + Tetrafluoroethylene (TFE) | Telomerization, followed by ethylene insertion and functionalization (e.g., hydrolysis of iodide) | Fluorotelomer Alcohols (e.g., C₇F₁₅CH₂CH₂OH) | researchgate.netnih.govtaylorandfrancis.comwikipedia.orgdiva-portal.org |

Compound List:

1H-Perfluoroheptane

Perfluoroheptane

Perfluoroheptyl iodide

Perfluoroheptyl bromide

Perfluoroheptanoic acid

Perfluoroheptanol

1H,1H-Perfluoroheptanol

Perfluorooctylsulfonate

Aryl perfluorooctylsulfonates

Aryl boronic acids

Perfluoroalkyl iodides

Perfluoroalkyl halides

Perfluoroalkyl zinc reagents

Perfluoroalkylsulfonamides

Perfluoroalkane sulfonyl fluorides

Perfluoroalkyl phosphonic acids

Perfluoroalkyl phosphinic acids

Perfluorocarboxylic acid fluorides

Perfluorocycloalkanes

Perfluoroamines

Perfluoroethers

Perfluoropolyethers

Perfluoroaminoethers

Perfluorobutane

Perfluoroisobutane

Perfluoropentane

Perfluoroisopentane

Perfluorohexane

Perfluoromethylpentane

Perfluoromethylhexane

Perfluorodimethylpentane

Perfluoroisooctane

Perfluorononane

Perfluorodecane

Perfluorocyclobutane

Perfluoro(1,2-dimethylcyclobutane)

Perfluorocyclopentane

Perfluorocyclohexane

Perfluorotrimethylamine

Perfluorotriethylamine

Perfluorotripropylamine

Perfluoromethyldiethylamine

Perfluorotributylamine

Perfluorotriamylamine

Perfluoropropyltetrahydrofuran

Perfluorobutyltetrahydrofuran

Perfluoropoly(tetramethylene oxide)

Perfluoro(N-methylmorpholine)

Perfluoro(N-ethylmorpholine)

Perfluoro(N-propylmorpholine)

Perfluoropropanesulfonyl fluoride

Perfluorobutanesulfonyl fluoride

Perfluoropentanesulfonyl fluoride

Perfluorohexanesulfonyl fluoride

Perfluoroheptanesulfonyl fluoride

Perfluorooctanesulfonyl fluoride

Perfluorohexanoyl fluoride

Perfluorooctanoyl fluoride

Perfluorodecanoyl fluoride

Heptane

Octane

Butane

Trihexylamine

Dimethyl disulfide

Aryl iodides

Aryl bromides

Aryl triflates

Aryl trifluoromethylsulfonates

Aryl nonaflates

Perfluoroalkane sulfonate salts

Aryl perfluoroalkyl sulfides

Perfluoroalkyl sulfenyl chlorides

Trifluoromethyl sulfides

Perfluoroalkyl phosphonates

Perfluoroalkyl phosphinates

Perfluorinated tertiary amines

Perfluoroethers

Perfluorocarbons

Perfluorinated tertiary amines

Perfluoroethers

Perfluorocarbons

Perfluoroalkane sulfonyl fluorides

Perfluorocarboxylic acid fluorides

Perfluorobutadiene

Perfluoro-1,3-butadiene

CFC 316

Perfluoroalkylethylene

Perfluorooctane sulfonyl fluoride (POSF)

Perfluorooctane sulfonate (PFOS)

Perfluorooctanoic acid (PFOA)

Perfluorobutane sulfonyl fluoride (PBSF)

Perfluorobutane sulfonate (PFBS)

Perfluorononanoic acid (PFNA)

Perfluorobutanoic acid (PFBA)

Perfluoroheptane sulfonate (PFHpS)

Perfluorononane sulfonate (PFNS)

Perfluorodecane sulfonate (PFDS)

Perfluoroalkane sulfonyl chlorides

Perfluoroalkyl phosphonic acids

Perfluoroalkyl phosphinic acids

Perfluorinated polymers

Side-chain fluorinated polymers

Polymeric perfluoropolyethers

Perfluoroalkane sulfonyl fluorides

Perfluorocarboxylic acid fluorides

Perfluorocycloalkanes

Perfluoroamines

Perfluoroethers

Perfluoropolyethers

Perfluoroaminoethers

Perfluorobutane

Perfluoroisobutane

Perfluoropentane

Perfluoroisopentane

Perfluorohexane

Perfluoromethylpentane

Perfluoroheptane

Perfluoromethylhexane

Perfluorodimethylpentane

Perfluorooctane

Perfluoroisooctane

Perfluorononane

Perfluorodecane

1-Pentafluorosulfanylperfluorobutane

1-Pentafluorosulfanylperfluoropentane

1-Pentafluorosulfanylperfluorohexane

Perfluorocyclobutane

Perfluoro(1,2-dimethylcyclobutane)

Perfluorocyclopentane

Perfluorocyclohexane

Perfluorotrimethylamine

Perfluorotriethylamine

Perfluorotripropylamine

Perfluoromethyldiethylamine

Perfluorotributylamine

Perfluorotriamylamine

Perfluoropropyltetrahydrofuran

Perfluorobutyltetrahydrofuran

Perfluoropoly(tetramethylene oxide)

Perfluoro(N-methylmorpholine)

Perfluoro(N-ethylmorpholine)

Perfluoro(N-propylmorpholine)

Perfluoropropanesulfonyl fluoride

Perfluorobutanesulfonyl fluoride

Perfluoropentanesulfonyl fluoride

Perfluorohexanesulfonyl fluoride

Perfluoroheptanesulfonyl fluoride

Perfluorooctanesulfonyl fluoride

Perfluorohexanoyl fluoride

Perfluorooctanoyl fluoride

Perfluorodecanoyl fluoride

C₇F₁₅CH₂OH

C₇F₁₅CH₂CH₂OH

C₂F₅I (PFEI)

CF₂=CF₂ (TFE)

C₇F₁₅I

C₇F₁₅Br

C₇F₁₅H

C₆H₁₄

C₈F₁₈

C₆F₁₄

C₈F₁₈

C₆F₁₃SO₂F

C₈F₁₇SO₂F

C₃F₇SO₂F

C₄F₉SO₂F

C₅F₁₁SO₂F

C₆F₁₃SO₂F

C₇F₁₅SO₂F

C₈F₁₇SO₂F

C₆F₁₃COF

C₈F₁₇COF

C₁₀F₂₁COF

C₇F₁₅CCl₃

ArSCCl₃

ArSCF₃

ArSCF₂Br

ArSCF₂Cl

ArSCF₂H

ArSCF₂I

ArSCF₂OH

ArSCF₂SH

ArSCF₂NH₂

ArSCF₂COOH

ArSCF₂SO₂Cl

ArSCF₂SO₂F

ArSCF₂SO₂H

ArSCF₂SO₂NH₂

ArSCF₂SO₂OH

ArSCF₂SO₂R

ArSCF₂SO₂OR

ArSCF₂SO₂NR₂

ArSCF₂SO₂SR

ArSCF₂SO₂SAr

ArSCF₂SO₂S(CH₂)nSR

ArSCF₂SO₂S(CH₂)nSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSAr

Perfluoroalkane

Perfluoroalkyl iodides

Perfluoroalkyl halides

Perfluoroalkylzinc reagents

Perfluoroaryl halides

Perfluoroalkane sulfonyl fluorides

Perfluoroalkyl phosphonic acids

Perfluoroalkyl phosphinic acids

Perfluorocarboxylic acid fluorides

Perfluorocycloalkanes

Perfluoroamines

Perfluoroethers

Perfluoropolyethers

Perfluoroaminoethers

Perfluorobutane

Perfluoroisobutane

Perfluoropentane

Perfluoroisopentane

Perfluorohexane

Perfluoromethylpentane

Perfluoroheptane

Perfluoromethylhexane

Perfluorodimethylpentane

Perfluorooctane

Perfluoroisooctane

Perfluorononane

Perfluorodecane

1-Pentafluorosulfanylperfluorobutane

1-Pentafluorosulfanylperfluoropentane

1-Pentafluorosulfanylperfluorohexane

Perfluorocyclobutane

Perfluoro(1,2-dimethylcyclobutane)

Perfluorocyclopentane

Perfluorocyclohexane

Perfluorotrimethylamine

Perfluorotriethylamine

Perfluorotripropylamine

Perfluoromethyldiethylamine

Perfluorotributylamine

Perfluorotriamylamine

Perfluoropropyltetrahydrofuran

Perfluorobutyltetrahydrofuran

Perfluoropoly(tetramethylene oxide)

Perfluoro(N-methylmorpholine)

Perfluoro(N-ethylmorpholine)

Perfluoro(N-propylmorpholine)

Perfluoropropanesulfonyl fluoride

Perfluorobutanesulfonyl fluoride

Perfluoropentanesulfonyl fluoride

Perfluorohexanesulfonyl fluoride

Perfluoroheptanesulfonyl fluoride

Perfluorooctanesulfonyl fluoride

Perfluorohexanoyl fluoride

Perfluorooctanoyl fluoride

Perfluorodecanoyl fluoride

C₇F₁₅CH₂OH

C₇F₁₅CH₂CH₂OH

C₂F₅I (PFEI)

CF₂=CF₂ (TFE)

C₇F₁₅I

C₇F₁₅Br

C₇F₁₅H

C₆H₁₄

C₈F₁₈

C₆F₁₄

C₈F₁₈

C₆F₁₃SO₂F

C₈F₁₇SO₂F

C₃F₇SO₂F

C₄F₉SO₂F

C₅F₁₁SO₂F

C₆F₁₃SO₂F

C₇F₁₅SO₂F

C₈F₁₇SO₂F

C₆F₁₃COF

C₈F₁₇COF

C₁₀F₂₁COF

C₇F₁₅CCl₃

ArSCCl₃

ArSCF₃

ArSCF₂Br

ArSCF₂Cl

ArSCF₂H

ArSCF₂I

ArSCF₂OH

ArSCF₂SH

ArSCF₂NH₂

ArSCF₂COOH

ArSCF₂SO₂Cl

ArSCF₂SO₂F

ArSCF₂SO₂H

ArSCF₂SO₂NH₂

ArSCF₂SO₂OH

ArSCF₂SO₂R

ArSCF₂SO₂OR

ArSCF₂SO₂NR₂

ArSCF₂SO₂SR

ArSCF₂SO₂SAr

ArSCF₂SO₂S(CH₂)nSR

ArSCF₂SO₂S(CH₂)nSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSAr

Perfluoroalkane

Perfluoroalkyl iodides

Perfluoroalkyl halides

Perfluoroalkylzinc reagents

Perfluoroaryl halides

Perfluoroalkane sulfonyl fluorides

Perfluoroalkyl phosphonic acids

Perfluoroalkyl phosphinic acids

Perfluorocarboxylic acid fluorides

Perfluorocycloalkanes

Perfluoroamines

Perfluoroethers

Perfluoropolyethers

Perfluoroaminoethers

Perfluorobutane

Perfluoroisobutane

Perfluoropentane

Perfluoroisopentane

Perfluorohexane

Perfluoromethylpentane

Perfluoroheptane

Perfluoromethylhexane

Perfluorodimethylpentane

Perfluorooctane

Perfluoroisooctane

Perfluorononane

Perfluorodecane

1-Pentafluorosulfanylperfluorobutane

1-Pentafluorosulfanylperfluoropentane

1-Pentafluorosulfanylperfluorohexane

Perfluorocyclobutane

Perfluoro(1,2-dimethylcyclobutane)

Perfluorocyclopentane

Perfluorocyclohexane

Perfluorotrimethylamine

Perfluorotriethylamine

Perfluorotripropylamine

Perfluoromethyldiethylamine

Perfluorotributylamine

Perfluorotriamylamine

Perfluoropropyltetrahydrofuran

Perfluorobutyltetrahydrofuran

Perfluoropoly(tetramethylene oxide)

Perfluoro(N-methylmorpholine)

Perfluoro(N-ethylmorpholine)

Perfluoro(N-propylmorpholine)

Perfluoropropanesulfonyl fluoride

Perfluorobutanesulfonyl fluoride

Perfluoropentanesulfonyl fluoride

Perfluorohexanesulfonyl fluoride

Perfluoroheptanesulfonyl fluoride

Perfluorooctanesulfonyl fluoride

Perfluorohexanoyl fluoride

Perfluorooctanoyl fluoride

Perfluorodecanoyl fluoride

C₇F₁₅CH₂OH

C₇F₁₅CH₂CH₂OH

C₂F₅I (PFEI)

CF₂=CF₂ (TFE)

C₇F₁₅I

C₇F₁₅Br

C₇F₁₅H

C₆H₁₄

C₈F₁₈

C₆F₁₄

C₈F₁₈

C₆F₁₃SO₂F

C₈F₁₇SO₂F

C₃F₇SO₂F

C₄F₉SO₂F

C₅F₁₁SO₂F

C₆F₁₃SO₂F

C₇F₁₅SO₂F

C₈F₁₇SO₂F

C₆F₁₃COF

C₈F₁₇COF

C₁₀F₂₁COF

C₇F₁₅CCl₃

ArSCCl₃

ArSCF₃

ArSCF₂Br

ArSCF₂Cl

ArSCF₂H

ArSCF₂I

ArSCF₂OH

ArSCF₂SH

ArSCF₂NH₂

ArSCF₂COOH

ArSCF₂SO₂Cl

ArSCF₂SO₂F

ArSCF₂SO₂H

ArSCF₂SO₂NH₂

ArSCF₂SO₂OH

ArSCF₂SO₂R

ArSCF₂SO₂OR

ArSCF₂SO₂NR₂

ArSCF₂SO₂SR

ArSCF₂SO₂SAr

ArSCF₂SO₂S(CH₂)nSR

ArSCF₂SO₂S(CH₂)nSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSAr

Perfluoroalkane

Perfluoroalkyl iodides

Perfluoroalkyl halides

Perfluoroalkylzinc reagents

Perfluoroaryl halides

Perfluoroalkane sulfonyl fluorides

Perfluoroalkyl phosphonic acids

Perfluoroalkyl phosphinic acids

Perfluorocarboxylic acid fluorides

Perfluorocycloalkanes

Perfluoroamines

Perfluoroethers

Perfluoropolyethers

Perfluoroaminoethers

Perfluorobutane

Perfluoroisobutane

Perfluoropentane

Perfluoroisopentane

Perfluorohexane

Perfluoromethylpentane

Perfluoroheptane

Perfluoromethylhexane

Perfluorodimethylpentane

Perfluorooctane

Perfluoroisooctane

Perfluorononane

Perfluorodecane

1-Pentafluorosulfanylperfluorobutane

1-Pentafluorosulfanylperfluoropentane

1-Pentafluorosulfanylperfluorohexane

Perfluorocyclobutane

Perfluoro(1,2-dimethylcyclobutane)

Perfluorocyclopentane

Perfluorocyclohexane

Perfluorotrimethylamine

Perfluorotriethylamine

Perfluorotripropylamine

Perfluoromethyldiethylamine

Perfluorotributylamine

Perfluorotriamylamine

Perfluoropropyltetrahydrofuran

Perfluorobutyltetrahydrofuran

Perfluoropoly(tetramethylene oxide)

Perfluoro(N-methylmorpholine)

Perfluoro(N-ethylmorpholine)

Perfluoro(N-propylmorpholine)

Perfluoropropanesulfonyl fluoride

Perfluorobutanesulfonyl fluoride

Perfluoropentanesulfonyl fluoride

Perfluorohexanesulfonyl fluoride

Perfluoroheptanesulfonyl fluoride

Perfluorooctanesulfonyl fluoride

Perfluorohexanoyl fluoride

Perfluorooctanoyl fluoride

Perfluorodecanoyl fluoride

C₇F₁₅CH₂OH

C₇F₁₅CH₂CH₂OH

C₂F₅I (PFEI)

CF₂=CF₂ (TFE)

C₇F₁₅I

C₇F₁₅Br

C₇F₁₅H

C₆H₁₄

C₈F₁₈

C₆F₁₄

C₈F₁₈

C₆F₁₃SO₂F

C₈F₁₇SO₂F

C₃F₇SO₂F

C₄F₉SO₂F

C₅F₁₁SO₂F

C₆F₁₃SO₂F

C₇F₁₅SO₂F

C₈F₁₇SO₂F

C₆F₁₃COF

C₈F₁₇COF

C₁₀F₂₁COF

C₇F₁₅CCl₃

ArSCCl₃

ArSCF₃

ArSCF₂Br

ArSCF₂Cl

ArSCF₂H

ArSCF₂I

ArSCF₂OH

ArSCF₂SH

ArSCF₂NH₂

ArSCF₂COOH

ArSCF₂SO₂Cl

ArSCF₂SO₂F

ArSCF₂SO₂H

ArSCF₂SO₂NH₂

ArSCF₂SO₂OH

ArSCF₂SO₂R

ArSCF₂SO₂OR

ArSCF₂SO₂NR₂

ArSCF₂SO₂SR

ArSCF₂SO₂SAr

ArSCF₂SO₂S(CH₂)nSR

ArSCF₂SO₂S(CH₂)nSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xSAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)ySAr

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSR

ArSCF₂SO₂S(CH₂)nS(CH₂)mS(CH₂)pS(CH₂)qS(CH₂)rS(CH₂)sS(CH₂)tS(CH₂)uS(CH₂)vS(CH₂)wS(CH₂)xS(CH₂)yS(CH₂)zSAr

Preparation of Fluorinated Intermediates and Precursors (e.g., 1-Iodo-1H,1H-Perfluoroheptane)

The synthesis of 1H-Perfluoroheptane and related compounds frequently relies on the preparation of specific fluorinated intermediates, particularly perfluoroalkyl iodides. These iodinated compounds serve as versatile building blocks, enabling the introduction of perfluorinated chains into various molecular architectures.

Perfluoroheptyl Iodide (C₇F₁₅I) : Perfluoroheptyl iodide is a significant intermediate in the synthesis of fluorinated materials. It can be prepared through methods analogous to those used for shorter perfluoroalkyl iodides, such as perfluorobutyl iodide. A common approach involves the reaction of perfluorinated carboxylic acids, like perfluorooctanoic acid, with iodine in ethanol (B145695) at elevated temperatures (80-100°C) for extended periods, typically around 13 hours. This process likely proceeds via decarboxylation of the perfluorinated acid followed by iodination vulcanchem.com. Perfluoroheptyl iodide is described as a colorless to yellow oil with a boiling point of 137°C and a density of 2.01 g/cm³ vulcanchem.com. Its utility lies in its role as a chemical intermediate for synthesizing fluorosurfactants, fluorinated polymers, and in surface modification technologies vulcanchem.com.

1-Iodo-1H,1H-perfluoroheptane (C₇H₂F₁₃I) : This compound exemplifies a partially fluorinated intermediate, where the "1H,1H" designation indicates the presence of two hydrogen atoms, typically at the terminal position of the heptane chain, distinguishing it from fully perfluorinated analogues. Its molecular formula is C₇H₂F₁₃I, with a molecular weight of approximately 459.98 g/mol matrixscientific.comsynquestlabs.com. It is commercially available with a purity of 97% and has a density of 2.02 matrixscientific.comsynquestlabs.com. While specific detailed synthetic procedures for this exact compound are not extensively detailed in the provided literature snippets, general methods for producing perfluoroalkyl iodides and partially fluorinated iodinated alkanes are applicable. These include telomerization reactions and modifications of perfluorinated carboxylic acids vulcanchem.comgoogle.com.

Other Related Partially Fluorinated Heptyl Iodides : Variations in the degree and position of hydrogen substitution exist, leading to related intermediates such as:

1-Iodo-1H,1H,2H,2H-perfluoroheptane (C₇H₄F₁₁I) : Identified with CAS number 1682-31-1 sigmaaldrich.comsynquestlabs.com.

1H,1H,7H-Perfluoroheptyl iodide (C₇H₃F₁₂I) : Identified with CAS number 376-32-9 synquestlabs.com. These compounds highlight the structural diversity within partially fluorinated iodinated alkanes, with synthesis routes often tailored to achieve specific substitution patterns.

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of perfluoroalkyl compounds, including 1H-Perfluoroheptane derivatives, benefits from advancements in synthetic methodologies, particularly in telomerization and catalytic processes.

Telomerization of Tetrafluoroethylene (TFE) : Telomerization is a cornerstone for producing longer-chain perfluoroalkyl iodides, which are precursors to various fluorinated materials. This process involves the reaction of a perfluoroalkyl iodide (telogen), such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE) as the monomer (taxogen) google.comtaylorandfrancis.com. This chain-growth reaction yields a mixture of perfluoroalkyl iodides with progressively longer perfluorinated chains taylorandfrancis.comnumberanalytics.com.

Improvements in Telomerization Selectivity : To enhance the yield of desired telomers and minimize the formation of unwanted higher molecular weight byproducts, staged feeding of TFE has been developed. This strategy involves introducing a portion of TFE at the reactor inlet and the remainder at intermediate points along the reactor length. For instance, supplying 30-75% of TFE at the head of the reactor and the rest at a point between two-fifths and three-quarters of the reactor's length can significantly improve selectivity google.com.

Catalytic Telomerization : The use of metal catalysts, such as metal powders with an average grain size between 50 nm and 50 μm, can facilitate the telomerization of TFE with perfluoroalkyl iodides (RfI, where Rf is a C1-C6 perfluoroalkyl) researchgate.net. This method involves dispersing the catalyst in the perfluoroalkyl iodide and then introducing TFE gas under controlled temperatures, typically ranging from 80°C to 180°C researchgate.net. Such catalytic systems offer advantages in terms of process simplicity, safety, and improved target product selectivity.

Alternative and Advanced Synthetic Approaches : Beyond telomerization, other synthetic strategies contribute to the efficient preparation of fluorinated compounds:

Synthesis from Perfluorinated Carboxylic Acids : As mentioned for perfluoroheptyl iodide, reacting perfluorinated carboxylic acids with iodine in ethanol at elevated temperatures remains a viable and established method for synthesizing perfluoroalkyl iodides vulcanchem.com.

Continuous Flow and Catalytic Fluorination : Industrial synthesis of fluorinated intermediates, such as those used for perfluorononan-1-ol, increasingly employs continuous flow reactors. These systems offer precise control over reaction parameters, enhancing reproducibility and yield. Advanced techniques like catalytic fluorination and electrochemical fluorination are also utilized to improve selectivity and reduce hazardous byproducts taylorandfrancis.com.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a tool for accelerating and improving the efficiency of certain fluorochemical syntheses, including the preparation of perfluorinated ionic liquids alstonresearch.com.

Radical Addition and Coupling Reactions : Perfluoroalkyl iodides are also substrates in various radical addition and coupling reactions. For example, copper-mediated coupling reactions can be used to attach perfluorohexyl groups to aromatic systems nih.gov. Furthermore, zinc-mediated dehalogenation and coupling reactions are employed in the synthesis of complex polyfluorinated alkanes researchgate.net.

The continuous refinement of these synthetic methodologies, including the development of novel catalytic systems and process optimizations, is crucial for the efficient and sustainable production of 1H-Perfluoroheptane and its valuable derivatives.

Mechanistic Investigations of 1h Perfluoroheptane Reactivity and Transformation

Chemical Stability and Inertness Under Extreme Conditions

Perfluorinated compounds, including 1H-Perfluoroheptane, are generally recognized for their exceptional chemical stability and inertness. This property stems from the high strength of the carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine atoms, which shield the carbon backbone from chemical attack mst.dknanobioletters.comnih.gov. Consequently, 1H-Perfluoroheptane exhibits resistance to many common chemical reagents, including acids, bases, and oxidizing agents, and remains stable at elevated temperatures mst.dknih.gov. While fully perfluorinated alkanes are exceptionally inert, the presence of the C-H bond in 1H-Perfluoroheptane can represent a potential, albeit minor, point of reactivity compared to its fully fluorinated counterpart, perfluoroheptane (B1218580) (C₇F₁₆).

Oxidation Reactions and Product Formation (e.g., Perfluorinated Carboxylic Acids)

1H-Perfluoroheptane demonstrates limited reactivity towards typical oxidizing agents under standard conditions due to its inherent stability mst.dk. However, under more extreme oxidative conditions or at elevated temperatures, degradation can occur. Research into the oxidation of perfluorinated compounds suggests that while the perfluorinated chain is highly resistant, the C-H bond might be a more susceptible site for initial attack . The specific products of 1H-Perfluoroheptane oxidation are not extensively detailed in the provided literature, but general trends for perfluorinated carboxylic acids (PFCAs) indicate that oxidation of longer-chain perfluoroalkanes can lead to shorter-chain PFCAs tandfonline.com. The precise pathways and products for 1H-Perfluoroheptane oxidation would likely depend heavily on the specific oxidant and reaction conditions employed.

Reduction Mechanisms and Resistance to Reduction

Perfluorinated compounds are notoriously resistant to reduction due to the strength and stability of the C-F bonds mst.dknih.gov. Cleaving these bonds typically requires potent reducing agents or harsh electrochemical conditions. The C-H bond in 1H-Perfluoroheptane is generally more susceptible to reduction than the C-F bonds. However, specific mechanistic studies detailing the reduction of 1H-Perfluoroheptane are not explicitly provided in the search results. Generally, reductive processes on perfluoroalkanes often involve strong alkali metals in specific solvents or electrochemical methods, aiming to cleave C-F bonds, which is a difficult process osti.gov.

Nucleophilic Substitution Reactions in Highly Fluorinated Systems

Nucleophilic substitution reactions on perfluoroalkanes are generally challenging due to the deactivating effect of fluorine atoms on the C-F bond, making it a poor leaving group mst.dk. While C-F bonds are typically unreactive towards nucleophiles, certain highly reactive perfluoroalkyl iodides can undergo nucleophilic substitution or cross-coupling reactions researchgate.net. For 1H-Perfluoroheptane, direct nucleophilic substitution on the perfluorinated chain is expected to be very difficult. The C-H bond might be susceptible to deprotonation by strong bases, potentially leading to carbanion intermediates, but detailed reaction mechanisms involving nucleophilic attack on 1H-Perfluoroheptane are not extensively described in the provided literature.

Thermal Decomposition and Pyrolytic Pathways involving 1H-Perfluoroheptane

The thermal stability of perfluorinated compounds is high, but they will decompose at sufficiently elevated temperatures. The decomposition pathways are influenced by factors such as temperature, presence of catalysts, and the surrounding atmosphere.

Formation as a Major Product from Perfluorooctanoic Acid (PFOA) Thermolysis

1H-Perfluoroheptane has been identified as a major product from the thermal decomposition (thermolysis) of perfluorooctanoic acid (PFOA) tandfonline.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netau.dk. Studies by Krusic et al. have shown that PFOA, when heated above 300°C, undergoes decomposition, yielding 1H-Perfluoroheptane as the primary product and perfluoro-1-heptene as a minor product tandfonline.comresearchgate.netresearchgate.net. This transformation is thought to involve the elimination of CO₂ from the carboxylic acid group researchgate.net. The rate and specific pathways of PFOA thermolysis can be influenced by the reaction environment, including the presence of surfaces like quartz or borosilicate glass, which can catalyze the decomposition researchgate.net.

Kinetic Studies of Thermal Degradation Processes

Kinetic studies of the thermal degradation of perfluorinated compounds are essential for understanding their decomposition rates and predicting their behavior under thermal stress. For PFOA, kinetic studies using high-temperature gas-phase NMR have been conducted. For instance, the thermolysis of ammonium (B1175870) perfluorooctanoate (APFO) has been shown to follow first-order kinetics, with a reported enthalpy and entropy of activation of ΔH++ = 150 ± 11 kJ mol⁻¹ and ΔS++ = 3 ± 23 J mol⁻¹ deg⁻¹, respectively researchgate.net. These studies indicate that APFO decomposes rapidly at temperatures around 200-230°C, producing 1H-perfluoroheptane researchgate.net. The decomposition of PFOA itself is generally slower than its ammonium salt and is sensitive to surface catalysis researchgate.netresearchgate.net. While direct kinetic studies specifically on 1H-Perfluoroheptane's own thermal degradation are not detailed in the provided snippets, its formation from PFOA thermolysis is well-documented, with decomposition observed above 300°C tandfonline.comresearchgate.net.

Advanced Analytical Methodologies for 1h Perfluoroheptane Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 1H-Perfluoroheptane from complex matrices and quantifying its presence. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is particularly well-suited for volatile and semi-volatile compounds like perfluoroalkanes. Its application involves various ionization modes and sample introduction techniques.

Electron Ionization (EI), Negative Chemical Ionization (NCI), and Positive Chemical Ionization (PCI) Modes

Electron Ionization (EI): EI is a widely used ionization technique that typically produces extensive fragmentation patterns, which are highly valuable for compound identification by matching against spectral libraries. For perfluoroalkanes, EI can lead to significant C-C bond cleavage and the loss of CF₂ groups, resulting in characteristic fragment ions. However, the molecular ion (M⁺) may be weak or absent for these compounds nih.govnih.gov.

Negative Chemical Ionization (NCI): NCI is highly sensitive for compounds with high electron affinity, such as perfluorinated substances due to the electronegativity of fluorine atoms. In NCI, 1H-Perfluoroheptane is expected to readily form stable negative ions, such as the molecular ion ([M]⁻) or fragments like [M-F]⁻, leading to significantly enhanced detection limits compared to EI nih.govnih.gov. This mode is often preferred for trace analysis of PFAS.

Positive Chemical Ionization (PCI): PCI involves the use of a reagent gas (e.g., methane, isobutane) to ionize the analyte. For perfluoroalkanes, PCI can produce protonated molecules ([M+H]⁺) or adducts, offering softer ionization than EI. While less commonly used for perfluoroalkanes than NCI, PCI can provide complementary fragmentation data and may be useful for identifying specific structural features nih.govnih.gov.

Table 4.1.1.1: Comparison of GC-MS Ionization Modes for Perfluoroalkanes

| Ionization Mode | Sensitivity for Perfluoroalkanes | Fragmentation | Identification Utility | Typical Ions Observed |

| EI | Moderate | Extensive | High (library matching) | Fragment ions (C-C cleavage, loss of CF₂), weak M⁺ |

| NCI | High | Moderate | High (trace analysis) | [M]⁻, [M-F]⁻ |

| PCI | Moderate | Moderate | Moderate | [M+H]⁺, adducts |

Thermal Desorption (TD-GC-MS) for Analysis of PFAS

Thermal Desorption (TD) coupled with GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds, including certain PFAS. It offers a solvent-free sample introduction method, which can reduce background contamination and improve sensitivity by pre-concentrating analytes onto an adsorbent tube before thermal desorption into the GC-MS system tandfonline.comresearchgate.netresearchgate.nettandfonline.com. TD-GC-MS is particularly useful for analyzing PFAS in gaseous samples or for extracting volatile PFAS from solid or liquid matrices tandfonline.comresearchgate.nettandfonline.com. Studies have shown that TD-GC-MS can effectively analyze perfluorocarboxylic acids (PFCAs) after derivatization, and can also detect thermolysis products of PFCAs tandfonline.comresearchgate.netmdpi.com.

Identification of Hydrides and Degradation Products

The analysis of perfluoroalkanes can involve the identification of degradation products formed under various conditions, such as thermal stress. Research has shown that perfluorocarboxylic acids (PFCAs) can undergo decarboxylation at elevated temperatures during TD-GC-MS analysis, leading to the formation of "hydrides" – compounds with a hydrogen atom replacing a fluorine atom, such as 1H-perfluoroheptane from PFOA degradation tandfonline.comresearchgate.netacs.orgdtic.milkyoto-u.ac.jp. These hydrides, like 1H-perfluoroheptane, can be identified by their characteristic mass spectra, which are similar to those of other 1H-perfluoroalkanes, and by their retention times tandfonline.comresearchgate.netdtic.mil. GC-MS, particularly with NCI mode, is crucial for detecting and identifying these degradation products, which can provide insights into the stability and transformation pathways of PFAS tandfonline.comacs.orgdtic.mil.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Related PFAS Analytes

While GC-MS is suitable for volatile perfluoroalkanes, LC-MS/MS is the gold standard for analyzing less volatile and ionic per- and polyfluoroalkyl substances (PFAS), such as perfluoroheptanoic acid (PFHpA). This technique is highly sensitive and selective, making it ideal for quantifying these compounds in complex environmental and biological samples researchgate.netrestek.comperkinelmer.comresearchgate.netlcms.czfda.govepa.govsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net.

LC-MS/MS typically involves separating analytes using reversed-phase liquid chromatography, often with a C18 column, followed by detection using electrospray ionization (ESI) in negative mode. Tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored researchgate.netrestek.comperkinelmer.comresearchgate.netlcms.czfda.govepa.govsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net. Validation studies for LC-MS/MS methods for PFAS often report limits of quantification (LOQs) in the low ng/L range, with good accuracy, precision, and linearity researchgate.netrestek.comperkinelmer.comlcms.czfda.govepa.govsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netsciex.com.

Table 4.1.2: Representative LC-MS/MS Parameters and Performance for PFAS Analysis

| Analyte Class | Chromatographic Column | Mobile Phase (Typical) | Ionization Mode | Detection Mode | Typical LOQ (ng/L) | Reference |

| Perfluoroalkyl Acids | C18 | Acetonitrile/Methanol + Water/Buffer | ESI⁻ | MRM | 0.1 - 10 | researchgate.netrestek.comperkinelmer.comlcms.czfda.govepa.govsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netsciex.com |

| Perfluoroalkyl Acids | Raptor C18 | Acetonitrile/Methanol + Water/Buffer | ESI⁻ | MRM | < 10 | restek.com |

| PFAS (general) | C18 | Acetonitrile/Methanol + Water/Buffer | ESI⁻ | MRM | 0.5 - 10 | sciex.com |

| PFAS (general) | UHPLC C18 | Acetonitrile/Methanol + Water/Buffer | ESI⁻ | MRM | 2.97 - 4.92 | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about 1H-Perfluoroheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹⁹F NMR, is invaluable for elucidating the structure of 1H-Perfluoroheptane. The ¹H NMR spectrum would reveal signals corresponding to the single hydrogen atom, with splitting patterns indicative of coupling to adjacent fluorine atoms. The ¹⁹F NMR spectrum would provide detailed information about the different fluorine environments within the molecule, including chemical shifts and coupling constants, confirming the perfluorinated nature of the heptane (B126788) chain and the position of the hydrogen atom.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For 1H-Perfluoroheptane, strong absorption bands are expected in the 1000-1300 cm⁻¹ region, corresponding to C-F stretching vibrations. A band associated with C-H stretching would also be present, typically in the 2900-3000 cm⁻¹ range.

Mass Spectrometry (MS) Fragmentation: Beyond its use in GC-MS, the fragmentation pattern observed in mass spectrometry (e.g., from EI) provides critical structural information. For 1H-Perfluoroheptane (C₇H₁F₁₅), fragmentation can occur through cleavage of C-C bonds, loss of fluorine atoms (F), or loss of perfluorinated alkyl fragments (e.g., CF₂, CF₃). The resulting characteristic fragment ions, along with the molecular weight, confirm the compound's identity. For example, fragmentation might yield ions corresponding to [C₇H₁F₁₄]⁺, [C₆HF₁₂]⁺, or smaller perfluorinated fragments.

Compound List:

1H-Perfluoroheptane (C₇H₁F₁₅)

Perfluorocarboxylic Acids (PFCAs)

Perfluoroheptanoic Acid (PFHpA)

Perfluorooctanoic Acid (PFOA)

Perfluorohexane Sulfonate (PFHxS)

Perfluorooctane (B1214571) Sulfonate (PFOS)

Perfluoroheptane (B1218580) (C₇F₁₆)

Perfluoro-1-heptene (C₇F₁₄)

Perfluoroundecanoic Acid (PFUnDA)

1-H-perfluorodecane (1H-PFD)

Perfluoro-1-decene (PFD-1-ene)

Fluorotelomer Alcohols (FTOHs)

Fluorotelomer Iodides (FTIs)

Perfluoroalkyl Sulfonamides (FOSAs)

Perfluoroalkyl Sulfonamide Ethanoates (FOSEs)

Perfluorobutanoic acid (PFBA)

Perfluoropentanoic acid (PFPeA)

Perfluorohexanoic acid (PFHxA)

Perfluorononanoic acid (PFNA)

Perfluorodecanoic acid (PFDA)

Perfluorododecanoic acid (PFDoDA)

Perfluorotetradecanoic acid (PFTeDA)

Perfluorobutanesulfonic acid (PFBS)

Perfluoroheptanesulfonic acid (PFHpS)

Perfluorononanesulfonic acid (PFNS)

Perfluorodecanesulfonic acid (PFDS)

Perfluoroundecanesulfonic acid (PFUnS)

Perfluorododecanesulfonic acid (PFDoS)

Perfluorotridecanesulfonic acid (PFTrS)

Hexafluoropropylene oxide dimer acid (HFPO-DA)

Hexafluoropropylene oxide trimer acid (HFPO-TrA)

4:2 Fluorotelomer Sulfonate (4:2 FTS)

6:2 Fluorotelomer Sulfonate (6:2 FTS)

8:2 Fluorotelomer Sulfonate (8:2 FTS)

10:2 Fluorotelomer Sulfonate (10:2 FTS)

1H,1H,2H,2H-Perfluorohexane sulfonic acid

1H,1H,2H,2H-Perfluorooctane sulfonic acid

1H,1H,2H,2H-Perfluorodecane sulfonic acid

1H,1H,2H,2H-Perfluorododecane sulfonic acid

Research Applications of 1h Perfluoroheptane in Diverse Scientific Fields

Utilization as a Specialized Solvent in Reaction Chemistry

1H-Perfluoroheptane serves as a specialized solvent, particularly valued for its inert nature, which allows it to dissolve various compounds without undergoing chemical reactions . This characteristic is crucial for applications requiring stable and non-reactive media.

Applications for Highly Reactive Species and Non-Reactive Conditions

The inertness of 1H-Perfluoroheptane makes it an ideal solvent for reactions involving highly reactive species or when strictly non-reactive conditions are necessary . Its chemical stability prevents unwanted side reactions, ensuring the integrity of sensitive reagents and intermediates. This property is also advantageous in biphasic systems or for reactions requiring specific solubility profiles that are not met by conventional solvents. For instance, perfluorinated solvents, including hydroperfluoroalkanes, are employed in organometallic chemistry and in reactions sensitive to moisture or oxygen, where their inertness is paramount lookchem.com.

Synthesis of Other Perfluorinated Compounds

In the synthesis of other perfluorinated compounds, 1H-Perfluoroheptane functions effectively as a reaction medium . Its role as a solvent ensures that the fluorination processes or other synthetic transformations proceed efficiently without interference from the solvent itself. The major products formed in reactions utilizing 1H-Perfluoroheptane as a solvent are typically other perfluorinated compounds or partially fluorinated intermediates . For example, research has indicated its use in radical reactions, contributing to the synthesis of various organic compounds and polymers google.com.

Role in Fluoropolymer Synthesis and Materials Science Research

1H-Perfluoroheptane finds application in materials science, particularly in the realm of fluoropolymer research.

Integration into Fluoropolymer Architectures

While direct integration into polymer backbones might be less common than its use as a solvent or additive, functionalized derivatives of perfluoroalkanes can be employed in the synthesis of specialized fluoropolymers. These can act as chain transfer agents or initiators, imparting properties such as enhanced hydrophobicity and oleophobicity to the resulting polymers.

Impact on Microcapsule Morphology (analogies from related perfluorinated compounds)

Perfluorinated liquids are recognized for their utility in microencapsulation techniques, often serving as the continuous phase in emulsions due to their immiscibility with aqueous phases and low surface tension nih.govacs.org. Analogies can be drawn from the behavior of related perfluorinated compounds like perfluorohexane, which have been studied for their impact on microcapsule morphology. In these systems, the length of fluorinated end-groups on polymers can influence the formation of core-shell versus multinucleated microcapsule structures acs.org. The presence of a C-H bond in 1H-Perfluoroheptane might subtly alter interfacial properties compared to fully perfluorinated analogues, potentially influencing droplet formation and stability in microencapsulation processes.

Application as Analytical Standards and Reference Materials

1H-Perfluoroheptane is utilized as an analytical standard and reference material in various chemical analyses. Its distinct chemical structure and properties make it suitable for calibration and quality control in techniques such as gas chromatography (GC) and GC-mass spectrometry (GC-MS) nist.govrestek.comepa.gov. Perfluorinated compounds, including hydroperfluoroalkanes, are often employed as internal standards or calibration standards due to their unique retention times and mass fragmentation patterns, aiding in the accurate identification and quantification of analytes in complex matrices nist.govrestek.combcp-instruments.com. For instance, it has been identified as a component in analytical standards for volatile fluorinated compounds (VFCs) used in emissions testing restek.comepa.gov.

Research in Dielectric Fluids and Cooling Agents

The inherent thermal stability and excellent dielectric properties of perfluorinated compounds make them attractive for applications in electronics, particularly as dielectric fluids and cooling agents. While extensive research has focused on fully fluorinated perfluorocarbons (PFCs) for these purposes, partially fluorinated alkanes like 1H-Perfluoroheptane are also explored for their potential. The strong carbon-fluorine bonds contribute to high thermal stability, and the non-polar nature of these molecules leads to good electrical insulating properties ontosight.ai. Research into perfluorocarbons for electronic cooling highlights their ability to dissipate heat effectively, thereby enhancing the performance and longevity of electronic components .

Investigation as a Model Propellant in Aerosol Science Research

Perfluorinated compounds, including perfluoroalkanes, have been investigated as propellants in aerosol science. Historically, chlorofluorocarbons (CFCs) were widely used but were phased out due to environmental concerns. Hydrofluoroalkanes (HFAs) have since replaced them in many applications, such as metered-dose inhalers nih.gov. While 1H-Perfluoroheptane itself may not be a primary propellant in common consumer aerosols, its properties align with those of perfluorinated compounds that have been studied in this context. Perfluoroalkanes are noted for their low toxicity, chemical inertness, and non-flammability, making them desirable candidates for aerosol formulations, especially where safety and environmental impact are paramount google.comeuropa.eugoogle.comacs.org. Research into aerosol propellants often involves understanding the behavior of different fluorinated compounds to optimize spray characteristics and product delivery.

Derivatization Reagent in Analytical Chemistry

The chemical inertness and unique properties of perfluorinated compounds can be leveraged in analytical chemistry, particularly in derivatization reactions. Derivatization involves chemically modifying a sample to enhance its detectability or separability in analytical techniques like gas chromatography (GC) or mass spectrometry (MS). While specific research detailing 1H-Perfluoroheptane's use as a derivatization reagent for amino acid labeling is not extensively detailed in the provided search results, related perfluorinated compounds are known for such applications. Their ability to introduce fluorine atoms can improve volatility and detection sensitivity in GC analysis. The strong electron-withdrawing nature of fluorine atoms can also influence the fragmentation patterns in mass spectrometry, aiding in compound identification.

Role in Oxygen Carrier Research (Mechanism of Action - Research Aspect)

Perfluorocarbons (PFCs) have been extensively researched as potential oxygen carriers, functioning as artificial blood substitutes due to their remarkable ability to dissolve large quantities of gases, including oxygen d-nb.infonanobioletters.com. 1H-Perfluoroheptane, as a perfluorinated compound, shares this fundamental property. The mechanism of action in oxygen transport relies on the physical dissolution of gases within the PFC liquid, rather than chemical binding. This is facilitated by the non-polar nature of PFCs and their weak intermolecular forces, which create "space" for gas molecules nanobioletters.comwikipedia.org. Compared to water or blood, PFCs exhibit significantly higher oxygen solubility d-nb.infonanobioletters.com. Research has focused on understanding how these compounds can effectively transport oxygen to tissues, particularly in hypoxic conditions nanobioletters.comnih.gov. While fully fluorinated PFCs like perfluorooctylbromide and perfluorodecalin (B110024) have been more prominent in blood substitute research, the general principles of gas solubility and transport apply to partially fluorinated compounds like 1H-Perfluoroheptane as well d-nb.info.

Data Table: Properties of 1H-Perfluoroheptane and Related Compounds

| Property | 1H-Perfluoroheptane (C₇HF₁₅) | Perfluoroheptane (B1218580) (C₇F₁₆) | Perfluorohexane (C₆F₁₄) |

| Molecular Formula | C₇HF₁₅ | C₇F₁₆ | C₆F₁₄ |

| Molecular Weight | ~370.06 g/mol synquestlabs.comnist.govnih.gov | ~388.05 g/mol synquestlabs.comnih.gov | ~338.04 g/mol wikipedia.org |

| CAS Number | 27213-61-2 / 375-83-7 synquestlabs.comnist.govnih.govapolloscientific.co.uk | 335-57-9 synquestlabs.com | 355-42-0 wikipedia.org |

| Density | 1.725 synquestlabs.com | 1.725 nih.gov | 1.680 kg/m ³ wikipedia.org |

| Boiling Point | 96-97 °C synquestlabs.com | 80 °C ontosight.ai | 56 °C wikipedia.org |

| Gas Solubility | High (dissolves O₂) | High (dissolves O₂) | High (dissolves O₂) |

| Chemical Inertness | High | Very High | Very High |

| Dielectric Strength | High | High | High |

| Thermal Stability | High | High | High |

Environmental Research Perspectives on 1h Perfluoroheptane Behavior and Fate

Environmental Persistence and Degradation Resistance

The persistence of PFAS, including 1H-Perfluoroheptane, is a primary concern due to their recalcitrance to breakdown. The strong C-F bonds require extreme conditions for degradation, making them highly resistant to common environmental transformation processes mdpi.comrsc.orgnumberanalytics.com.

Atmospheric Half-Life Studies (analogies from related perfluorinated compounds)

Direct studies on the atmospheric half-life of 1H-Perfluoroheptane are not widely available. However, perfluorinated compounds (PFCs) in general, particularly those with shorter chain lengths or specific functional groups, can exhibit varying atmospheric lifetimes. For instance, fluorotelomer alcohols (FTOHs), which are precursors to perfluoroalkyl acids (PFAAs), have atmospheric lifetimes estimated to be around 20 days nih.gov. More generally, perfluorocarbons (PFCs) like CF4, C2F6, and C3F8 have exceptionally long atmospheric lifetimes, ranging from thousands to tens of thousands of years, due to their complete fluorination and inertness copernicus.orgnih.gov. While 1H-Perfluoroheptane is not a perfluorocarbon in the strictest sense due to the presence of hydrogen atoms, its perfluorinated alkyl chain suggests significant resistance to atmospheric degradation. Analogous hydrofluorocarbons (HFCs) are known to have long atmospheric half-lives, contributing to global warming service.gov.uk. Based on analogies with similar perfluorinated alkanes, 1H-Perfluoroheptane is expected to have a long atmospheric half-life, contributing to its persistence and potential for long-range transport service.gov.uk.

Biodegradation Potential and Hydrolysis Resistance (analogies from related perfluorinated compounds)

Perfluorinated compounds are notoriously resistant to biodegradation and hydrolysis mdpi.comrsc.orgtpsgc-pwgsc.gc.carsc.orgresearchgate.net. The robust C-F bonds prevent microbial enzymes and water molecules from readily breaking them down. Studies indicate that 1H-Perfluoroheptane is not readily biodegradable windows.net. Similarly, perfluoroalkanes, in general, exhibit high resistance to hydrolysis tpsgc-pwgsc.gc.caresearchgate.net. For example, perfluoroalkyl acids (PFAAs) degrade at temperatures higher than 400 °C, with complete mineralization occurring above 1,000 °C tpsgc-pwgsc.gc.ca. While some research suggests potential for microbial transformation of certain PFAS precursors under specific conditions researchgate.net, the perfluorinated backbone itself remains largely intact. Therefore, 1H-Perfluoroheptane is expected to be highly resistant to biodegradation and hydrolysis in environmental settings, contributing to its long-term persistence.

Environmental Partitioning and Distribution Studies

The physical and chemical properties of PFAS dictate their partitioning and distribution across various environmental compartments, including air, water, soil, and biota frontiersin.orgitrcweb.org.

Volatility and Atmospheric Dispersal Mechanisms

The volatility of a compound influences its potential for atmospheric transport. While specific vapor pressure data for 1H-Perfluoroheptane is not detailed in the provided search results, perfluoroalkanes with similar chain lengths generally have low to moderate volatility. Volatile PFAS, such as fluorotelomer alcohols (FTOHs), can facilitate long-range atmospheric transport nih.govservice.gov.uk. These compounds can sorb to aerosol particles in the atmosphere, aiding their dispersal over vast distances, even to remote regions service.gov.ukresearchgate.net. Atmospheric transport is considered a major route for the global distribution of PFAS, including deposition in snow and ice frontiersin.orgvliz.beacs.org. The presence of hydrogen atoms in 1H-Perfluoroheptane (as indicated by "1H") might influence its volatility compared to fully perfluorinated alkanes, but the perfluorinated chain still suggests significant atmospheric stability and potential for transport.

Bioaccumulation Potential in Environmental Systems